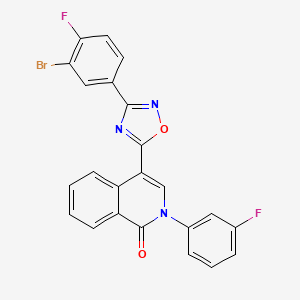

4-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one

Description

4-(3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The molecule contains two distinct aromatic substituents: a 3-bromo-4-fluorophenyl group at the oxadiazole moiety and a 3-fluorophenyl group at the isoquinolinone nitrogen. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, improving metabolic stability and pharmacokinetic properties . The isoquinolinone scaffold is known for its planar aromatic structure, enabling π-π stacking interactions with biological targets such as enzymes or DNA .

Properties

IUPAC Name |

4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12BrF2N3O2/c24-19-10-13(8-9-20(19)26)21-27-22(31-28-21)18-12-29(15-5-3-4-14(25)11-15)23(30)17-7-2-1-6-16(17)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWADEORKIUKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C4=NC(=NO4)C5=CC(=C(C=C5)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12BrF2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 386.13 g/mol. The structure features an isoquinoline core substituted with both oxadiazole and fluorinated phenyl groups, which are known to influence biological activity through various mechanisms.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

- Mechanism of Action : The presence of the oxadiazole moiety enhances apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- IC50 Values : In vitro studies indicated that the compound exhibited IC50 values in the range of 5.10 to 22.08 µM across different cancer cell lines, showcasing its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains:

- Bacterial Strains : It demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL, indicating moderate antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through its effect on cyclooxygenase (COX) enzymes:

- COX Inhibition : Preliminary data suggest that it may inhibit COX-II activity, which is crucial in inflammatory processes.

- In Vivo Studies : Animal models showed a reduction in inflammation markers upon administration of the compound .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Oxadiazole Derivatives : A study demonstrated that modifications on the oxadiazole ring could significantly enhance anticancer activity, leading to the development of more potent analogs.

- Clinical Trials : Ongoing clinical trials are investigating the use of oxadiazole-based compounds in combination therapies for advanced cancers, showing promising preliminary results.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents due to its biological activity. Research indicates that derivatives of oxadiazoles often exhibit significant antitumor effects. The presence of the isoquinolinone core may enhance the interaction with biological targets such as enzymes and receptors, making it a candidate for anti-cancer drug development.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar oxadiazole compounds exhibited high levels of cytotoxicity against various cancer cell lines, suggesting that this compound could have analogous effects .

Antimicrobial Activity

Compounds containing oxadiazole rings have been investigated for their antimicrobial properties. The structural characteristics of 4-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one may contribute to its efficacy against bacterial and fungal strains.

Research Findings : In vitro studies have indicated that oxadiazole derivatives can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .

Material Science

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics and photonic devices. The compound's ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and solar cells.

Application Example : Research has shown that incorporating oxadiazole units into polymer matrices enhances charge mobility and thermal stability, which are critical for device performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with three analogs identified in the literature:

Key Differences and Implications

The phthalazinone analog () replaces isoquinolinone with phthalazinone, a larger aromatic system that may alter solubility and binding kinetics .

Fluorine Placement: The 3-fluorophenyl substituent on the target’s isoquinolinone nitrogen may improve membrane permeability relative to H2W’s 4-chlorophenyl group .

Biological Activity :

- While specific activity data are unavailable, the oxadiazole ring in the target compound and is associated with kinase inhibition and antimicrobial properties in literature .

- The triazole-imidazole hybrid () may exhibit divergent activity due to its nitrogen-rich heterocycles, which are common in antifungal agents .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.